molecular formula C14H16F3NO4 B13187738 5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid

5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid

Cat. No.: B13187738
M. Wt: 319.28 g/mol
InChI Key: FWIDSTKDOIKMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid is a synthetic organic compound with the molecular formula C14H16F3NO4 and a molecular weight of 319.28 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a trifluoromethyl group attached to a hexanoic acid backbone. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the hexanoic acid backbone through a series of condensation and hydrolysis reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which are not present in similar compounds. This makes it particularly valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

6,6,6-trifluoro-5-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C14H16F3NO4/c15-14(16,17)11(7-4-8-12(19)20)18-13(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)

InChI Key

FWIDSTKDOIKMCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)O)C(F)(F)F

Origin of Product

United States

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